molecular formula C16H6Cl4N2O2S B12972819 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one

3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one

Cat. No.: B12972819
M. Wt: 432.1 g/mol
InChI Key: VGEOXUUAWSKFMN-UHFFFAOYSA-N
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Description

3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes both a benzo[b]thiophene and an indolin-2-one moiety, each substituted with amino and dichloro groups. The presence of these functional groups and the heterocyclic nature of the compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with the preparation of a benzo[b]thiophene derivative, followed by the introduction of amino and dichloro substituents through electrophilic substitution reactions. The final step often involves the condensation of the benzo[b]thiophene derivative with an indolin-2-one precursor under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace hydrogen atoms or other substituents with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl or hydroxyl groups, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological studies, the compound can be used to investigate the effects of heterocyclic compounds on various biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery research.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific biological system being studied. For example, the compound might inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-5,7-dichlorobenzo[b]thiophen-3-ylidene)-5,7-dichloroindolin-2-one: This compound is similar in structure but lacks the oxo group on the benzo[b]thiophene moiety.

    3-(6-Amino-5,7-dichlorobenzo[b]thiophen-2-ylidene)-5,7-dichloroindolin-2-one: This compound is similar but lacks the oxo group on the indolin-2-one moiety.

Uniqueness

The presence of both the benzo[b]thiophene and indolin-2-one moieties, each with amino and dichloro substituents, makes 3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one unique. This combination of functional groups and heterocyclic structures provides the compound with distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C16H6Cl4N2O2S

Molecular Weight

432.1 g/mol

IUPAC Name

3-(6-amino-5,7-dichloro-3-hydroxy-1-benzothiophen-2-yl)-5,7-dichloroindol-2-one

InChI

InChI=1S/C16H6Cl4N2O2S/c17-4-1-5-9(16(24)22-12(5)8(19)2-4)15-13(23)6-3-7(18)11(21)10(20)14(6)25-15/h1-3,23H,21H2

InChI Key

VGEOXUUAWSKFMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC(=O)C(=C21)C3=C(C4=CC(=C(C(=C4S3)Cl)N)Cl)O)Cl)Cl

Origin of Product

United States

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